N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound classified under the category of triazolopyrazine derivatives. This compound is notable for its intricate structure, which incorporates a triazolopyrazine core and various functional groups including chlorofluorophenyl and sulfanyl moieties. Its unique chemical architecture suggests potential applications in medicinal chemistry and pharmacology due to its biological activity.
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves several key steps:
The synthetic route may also include purification steps such as recrystallization or chromatography to isolate the final product in high purity. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and selectivity.
The molecular formula of N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is with a molecular weight of approximately 395.81 g/mol.
The structural representation includes:
N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo several chemical transformations:
These reactions are typically facilitated by specific reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride), depending on the desired transformation.
The mechanism of action for N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves interactions at the molecular level:
While specific physical properties like density and boiling point remain unspecified in available data, general characteristics include:
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of synthesized compounds.
N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide shows promise in various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2